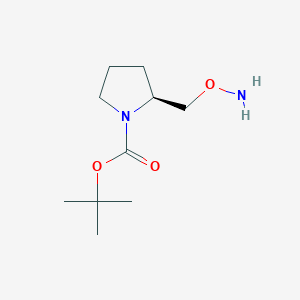

tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate

Description

Chemical Structure: The compound (CAS: 1181561-30-7) features a pyrrolidine ring with an (S)-configured stereocenter, a tert-butyl carbamate (Boc) protecting group at the 1-position, and an aminooxy (-ONH2) functional group at the 2-methyl position (Fig. 1). Its molecular formula is C10H20N2O3 (MW: 216.28 g/mol) .

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminooxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-4-5-8(12)7-14-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDNOAJBYWYZCU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.

Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include tert-butyl chloroformate and aminooxy compounds.

Industrial Production: Industrial production methods may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. These systems offer advantages such as improved reaction control, scalability, and reduced waste.

Chemical Reactions Analysis

tert-Butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at the aminooxy group or the pyrrolidine ring, often using nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

tert-Butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its aminooxy and pyrrolidine functional groups. These interactions can lead to the inhibition of enzyme activity or the modification of protein structures. The specific pathways involved depend on the target molecules and the context of the application.

Comparison with Similar Compounds

Key Characteristics :

- The aminooxy group enables nucleophilic reactivity, particularly in oxime ligation and conjugation with carbonyl-containing molecules .

- The Boc group enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic modifications .

- Stereochemical precision (S-configuration) is critical for asymmetric synthesis and biological interactions .

Comparison with Structurally Related Compounds

Functional Group Substitution and Reactivity

The following table highlights key differences between the target compound and analogs:

Key Observations :

- Aminooxy vs. Leaving Groups: The aminooxy group in the target compound facilitates conjugation (e.g., with ketones or aldehydes), whereas mesyl and tosyl derivatives serve as precursors for nucleophilic substitutions .

- Steric and Electronic Effects: The phenoxy group in CAS 174213-51-5 introduces aromaticity, reducing reactivity compared to the electron-rich aminooxy group .

- Phosphonate Derivatives : Phosphorylated analogs () exhibit distinct reactivity in phosphorylation reactions, often used in medicinal chemistry for protease inhibition .

Target Compound :

- Used in late-stage functionalization of pharmaceuticals. For example, it participates in Mitsunobu-like couplings to form ether bonds in complex molecules (e.g., diazaspiro compounds) .

- Demonstrated in the synthesis of tert-butyl (2S)-2-[[2,3-difluoro-4-[[...]phenoxy]methyl]pyrrolidine-1-carboxylate, a key intermediate in kinase inhibitor development (90% yield) .

Mesyl/Tosyl Analogs :

- High-yielding syntheses (e.g., 92% for mesyl derivative via reaction of hydroxymethyl precursor with mesyl chloride) .

- Critical for introducing azides, amines, or halides via substitution .

Phenoxy and Phosphonate Derivatives:

- Phenoxy ethers are stable under acidic conditions but inert toward nucleophiles, limiting their utility in dynamic conjugations .

Stereochemical Considerations

- The (S)-configuration in the target compound ensures enantioselectivity in reactions. For example, in , stereoisomers of cyano(hydroxy)methyl-pyrrolidine derivatives exhibit divergent biological activities .

- In contrast, racemic mixtures (e.g., trans-12a+trans-12b in ) complicate purification and reduce efficacy in drug candidates .

Stability and Handling

- The aminooxy group is prone to oxidation, requiring inert storage conditions, whereas mesyl and tosyl derivatives are more stable .

- Boc-deprotection of the target compound (e.g., via TFA) yields a free pyrrolidine amine, enabling further functionalization .

Biological Activity

tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate (CAS No. 863991-04-2) is a compound characterized by its unique structure, which includes a pyrrolidine ring and an aminooxy functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- Structure : The compound features a tert-butyl group attached to a pyrrolidine ring with an aminooxy substituent at the 2-position of the ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its aminooxy and pyrrolidine functional groups. These interactions can lead to:

- Inhibition of enzyme activity.

- Modifications of protein structures, which may affect various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing aminooxy groups often possess antimicrobial properties. For instance, similar pyrrolidine derivatives have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Antibacterial | MRSA, E. coli |

| 1-beta-methylcarbapenems | Potent antibacterial | Gram-positive, Gram-negative |

Enzyme Inhibition

The aminooxy functional group is known to interact with enzymes, particularly those involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit enzymes such as cysteine proteases and other relevant targets in biochemical pathways .

Case Studies and Research Findings

- Antibacterial Studies : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against MRSA strains, comparable to established antibiotics .

- Enzyme Interaction Studies : Research on related compounds indicates that the aminooxy group can effectively inhibit enzyme activity by forming stable complexes with target enzymes, thereby blocking their active sites .

- Synthesis and Characterization : The synthesis of this compound has been optimized using flow microreactor systems, which enhance reaction control and reduce waste during production. Such advancements facilitate the large-scale production necessary for extensive biological testing .

Q & A

Q. What are the key synthetic steps for preparing tert-butyl (S)-2-((aminooxy)methyl)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling reactions and protection/deprotection strategies. For example, a mixed anhydride method uses DIPEA and isobutyl chloroformate to activate the carboxylic acid, followed by coupling with 2-amino-2-methylpropanol. Purification via flash chromatography (0–100% ethyl acetate/hexane gradient) yields the product (59% yield). Key steps include monitoring reaction progress via LC-MS and rigorous washing to remove byproducts .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

Characterization relies on:

- NMR : Proton and carbon NMR to confirm stereochemistry and functional groups (e.g., tert-butyl peaks at δ 1.4 ppm).

- HRMS : Validates molecular weight (e.g., observed m/z matching calculated values within 1 ppm error).

- IR : Identifies carbonyl (C=O) and aminooxy (N-O) stretches .

Q. What purification techniques are effective for isolating this compound?

Flash chromatography using silica gel with ethyl acetate/hexane gradients is standard. For polar intermediates, reverse-phase HPLC or recrystallization (e.g., from ethanol/chloroform mixtures) may improve purity. Post-reaction washes with HCl and NaHCO₃ remove unreacted reagents .

Q. How is enantiomeric purity ensured during synthesis?

Chiral HPLC or polarimetry ([α]D measurements) are critical. For example, hydrogenation with Pd/C under H₂ atmosphere maintains stereochemical integrity, as shown in intermediates with [α]²⁵D values (e.g., −55.0 in CHCl₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency in mixed anhydride formation?

Optimize stoichiometry (1:2 molar ratio of carboxylic acid to DIPEA) and reaction time (2–4 hours at 0°C to room temperature). Excess isobutyl chloroformate (1.1 eq) ensures complete activation. Monitor anhydride formation via LC-MS to prevent overactivation, which can lead to side products .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

Contradictions may arise from residual solvents or rotamers. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency. For rotameric peaks, variable-temperature NMR (e.g., 25–60°C) can coalesce split signals. Cross-validate with HSQC/HMBC to assign ambiguous protons .

Q. How does this compound function in hybrid Lewis acid/base catalysis?

The aminooxy group acts as a nucleophilic site, while the pyrrolidine scaffold provides steric control. In asymmetric catalysis, it facilitates substrate activation via dual coordination (e.g., carbonyl and epoxide groups), as demonstrated in epoxide ring-opening reactions with ee >90% .

Q. What are the stability challenges under prolonged storage, and how are they mitigated?

The compound is hygroscopic and prone to tert-butyl deprotection in acidic conditions. Store under inert atmosphere (N₂/Ar) at −20°C with desiccants. Monitor degradation via TLC (Rf shifts) or LC-MS; repurify using size-exclusion chromatography if hydrolysis occurs .

Q. How is this compound utilized in synthesizing constrained FTY720 analogs for anticancer studies?

It serves as a chiral building block for sphingosine-like derivatives. For example, coupling with 4-octylphenethyl groups via Huisgen cyclization yields analogs with dual S1P receptor modulation and antiproliferative activity. Biological testing requires lyophilization from HPLC-grade water to ensure solubility .

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) calculates transition states for aminooxy-mediated nucleophilic attacks. QSPR models correlate steric parameters (e.g., Tolman cone angle) with catalytic efficiency. Molecular dynamics simulations assess conformational flexibility in solvent environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.